Cas no 2228193-37-9 (tert-butyl 3-{2-1-(2-aminoethyl)cyclopropylethyl}piperidine-1-carboxylate)

tert-butyl 3-{2-1-(2-aminoethyl)cyclopropylethyl}piperidine-1-carboxylate structure
2228193-37-9 structure
商品名:tert-butyl 3-{2-1-(2-aminoethyl)cyclopropylethyl}piperidine-1-carboxylate
CAS番号:2228193-37-9
MF:C17H32N2O2
メガワット:296.448184967041
CID:5985672
PubChem ID:165830811

tert-butyl 3-{2-1-(2-aminoethyl)cyclopropylethyl}piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 3-{2-1-(2-aminoethyl)cyclopropylethyl}piperidine-1-carboxylate
    • 2228193-37-9
    • EN300-2006966
    • tert-butyl 3-{2-[1-(2-aminoethyl)cyclopropyl]ethyl}piperidine-1-carboxylate
    • インチ: 1S/C17H32N2O2/c1-16(2,3)21-15(20)19-12-4-5-14(13-19)6-7-17(8-9-17)10-11-18/h14H,4-13,18H2,1-3H3
    • InChIKey: BYBHNDBKXSUIPP-UHFFFAOYSA-N
    • ほほえんだ: O(C(C)(C)C)C(N1CCCC(C1)CCC1(CCN)CC1)=O

計算された属性

  • せいみつぶんしりょう: 296.246378268g/mol
  • どういたいしつりょう: 296.246378268g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 7
  • 複雑さ: 358
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

tert-butyl 3-{2-1-(2-aminoethyl)cyclopropylethyl}piperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2006966-0.05g
tert-butyl 3-{2-[1-(2-aminoethyl)cyclopropyl]ethyl}piperidine-1-carboxylate
2228193-37-9
0.05g
$1440.0 2023-09-16
Enamine
EN300-2006966-0.5g
tert-butyl 3-{2-[1-(2-aminoethyl)cyclopropyl]ethyl}piperidine-1-carboxylate
2228193-37-9
0.5g
$1646.0 2023-09-16
Enamine
EN300-2006966-2.5g
tert-butyl 3-{2-[1-(2-aminoethyl)cyclopropyl]ethyl}piperidine-1-carboxylate
2228193-37-9
2.5g
$3362.0 2023-09-16
Enamine
EN300-2006966-5.0g
tert-butyl 3-{2-[1-(2-aminoethyl)cyclopropyl]ethyl}piperidine-1-carboxylate
2228193-37-9
5g
$4972.0 2023-05-31
Enamine
EN300-2006966-5g
tert-butyl 3-{2-[1-(2-aminoethyl)cyclopropyl]ethyl}piperidine-1-carboxylate
2228193-37-9
5g
$4972.0 2023-09-16
Enamine
EN300-2006966-1g
tert-butyl 3-{2-[1-(2-aminoethyl)cyclopropyl]ethyl}piperidine-1-carboxylate
2228193-37-9
1g
$1714.0 2023-09-16
Enamine
EN300-2006966-0.25g
tert-butyl 3-{2-[1-(2-aminoethyl)cyclopropyl]ethyl}piperidine-1-carboxylate
2228193-37-9
0.25g
$1577.0 2023-09-16
Enamine
EN300-2006966-0.1g
tert-butyl 3-{2-[1-(2-aminoethyl)cyclopropyl]ethyl}piperidine-1-carboxylate
2228193-37-9
0.1g
$1508.0 2023-09-16
Enamine
EN300-2006966-1.0g
tert-butyl 3-{2-[1-(2-aminoethyl)cyclopropyl]ethyl}piperidine-1-carboxylate
2228193-37-9
1g
$1714.0 2023-05-31
Enamine
EN300-2006966-10.0g
tert-butyl 3-{2-[1-(2-aminoethyl)cyclopropyl]ethyl}piperidine-1-carboxylate
2228193-37-9
10g
$7373.0 2023-05-31

tert-butyl 3-{2-1-(2-aminoethyl)cyclopropylethyl}piperidine-1-carboxylate 関連文献

tert-butyl 3-{2-1-(2-aminoethyl)cyclopropylethyl}piperidine-1-carboxylateに関する追加情報

tert-butyl 3-{2-1-(2-aminoethyl)cyclopropylethyl}piperidine-1-carboxylate: A Comprehensive Overview

The compound with CAS No. 2228193-37-9, commonly referred to as tert-butyl 3-{2-1-(2-aminoethyl)cyclopropylethyl}piperidine-1-carboxylate, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is notable for its intricate structure, which includes a cyclopropane ring, an aminoethyl group, and a piperidine moiety. These structural elements contribute to its unique chemical properties and potential applications in drug development.

Recent studies have highlighted the importance of cyclopropane-containing compounds in medicinal chemistry due to their ability to induce strain and enhance bioactivity. The presence of a cyclopropane ring in this compound suggests that it may exhibit similar properties, making it a valuable candidate for further exploration. Additionally, the aminoethyl group introduces potential sites for hydrogen bonding, which could enhance the compound's solubility and bioavailability.

The piperidine moiety in the molecule is another key feature. Piperidine derivatives are widely used in pharmaceuticals due to their ability to form stable structures and interact with biological targets. The tert-butyl group attached to the piperidine ring further modulates the compound's physical properties, such as lipophilicity, which is crucial for drug design.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound. Researchers have employed various strategies, including molecular diversification and multi-component reactions, to construct this molecule. These methods not only improve yield but also ensure the scalability of the synthesis process, which is essential for large-scale production.

In terms of applications, this compound has shown promise in several therapeutic areas. For instance, its structural similarity to known bioactive molecules suggests potential anti-inflammatory or analgesic properties. Furthermore, ongoing research is exploring its role as a building block for more complex drug candidates.

The integration of computational chemistry tools has significantly enhanced our understanding of this compound's behavior. Molecular docking studies have revealed potential binding modes with various biological targets, providing insights into its mechanism of action. These findings underscore the importance of computational methods in modern drug discovery.

In conclusion, tert-butyl 3-{2-1-(2-aminoethyl)cyclopropylethyl}piperidine-1-carboxylate represents a fascinating example of how structural complexity can lead to promising pharmacological properties. With ongoing research and development, this compound has the potential to contribute significantly to the advancement of medicinal chemistry and therapeutic interventions.

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